ERα and ERβ Binding Affinity: Bisphenol C vs. Bisphenol A and Bisphenol AF
Bisphenol C (BPC) binds to estrogen receptor α (ERα) and β (ERβ) with high affinity. In competitive binding assays, BPC demonstrated an IC50 of 2.65 nM for ERα and 1.94 nM for ERβ . This affinity is substantially higher than that of Bisphenol A (BPA), which typically exhibits IC50 values in the range of 200-300 nM for ERα [1], and Bisphenol AF (BPAF), which has an IC50 of 53.4 nM for ERα [2]. BPC's ERβ IC50 (1.94 nM) is also approximately 10-fold lower than BPAF's ERβ IC50 (18.9 nM) [2].
| Evidence Dimension | Estrogen receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | ERα: 2.65 nM; ERβ: 1.94 nM |
| Comparator Or Baseline | BPA: ERα ~200-300 nM (estimated); BPAF: ERα 53.4 nM, ERβ 18.9 nM |
| Quantified Difference | BPC ERα affinity is >75-fold higher than BPA; >20-fold higher than BPAF. BPC ERβ affinity is ~10-fold higher than BPAF. |
| Conditions | In vitro competitive binding assay using human estrogen receptors; [3H]17β-estradiol as tracer. |
Why This Matters
Higher receptor binding affinity at lower concentrations may lead to enhanced endocrine-disrupting potency, a critical factor for toxicological risk assessment and regulatory compliance.
- [1] Iwamoto, M., et al. (2021). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor α. Bioorganic & Medicinal Chemistry, 36, 116096. View Source
- [2] Matsushima, A., et al. (2010). Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ. Environmental Health Perspectives, 118(9), 1267–1272. View Source
